[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
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Overview
Description
CAY10455 is a synthetic analog of arachidonoyl ethanolamide (anandamide), a naturally occurring endocannabinoid. This compound is non-fluorescent extracellularly but exhibits bright fluorescence at 530 nm inside cells due to esterase-mediated cleavage . It is primarily used in scientific research to study the transport mechanisms of endocannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10455 involves multiple steps, starting with the preparation of the arachidonoyl ethanolamide backbone. The key steps include esterification and amidation reactions. The final product is obtained through a series of purification steps, including chromatography .
Industrial Production Methods
Industrial production of CAY10455 is not widely documented, as it is primarily used for research purposes. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10455 undergoes several types of chemical reactions, including:
Esterase-mediated cleavage: This reaction occurs intracellularly, leading to the release of fluorescent products
Competitive inhibition: CAY10455 competes with arachidonoyl ethanolamide for the same transporter, inhibiting its uptake
Common Reagents and Conditions
Esterases: Enzymes that catalyze the cleavage of ester bonds.
Organic solvents: Such as dimethyl sulfoxide (DMSO) and ethanol, used for dissolving the compound
Major Products Formed
The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that can be detected at 530 nm .
Scientific Research Applications
CAY10455 is widely used in scientific research, particularly in the following areas:
Chemistry: As a fluorescent probe to study the transport mechanisms of endocannabinoids
Biology: To investigate the cellular uptake and intracellular processing of endocannabinoids
Medicine: Potential applications in understanding the role of endocannabinoids in various physiological processes
Industry: Limited use, primarily in research and development settings
Mechanism of Action
CAY10455 exerts its effects by competing with arachidonoyl ethanolamide for the same transporter. Upon uptake into the cell, it is cleaved by esterases, resulting in bright fluorescence. This property makes it a valuable tool for studying the transport and intracellular processing of endocannabinoids .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl ethanolamide (anandamide): The natural endocannabinoid that CAY10455 is designed to mimic
Other fluorescent analogs: Compounds similar to CAY10455 that are used to study endocannabinoid transport
Uniqueness
CAY10455 is unique due to its non-fluorescent nature outside the cell and its bright fluorescence upon intracellular cleavage. This property allows for precise studies of endocannabinoid transport and processing, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C47H52N2O10 |
---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54) |
InChI Key |
LQMHXQGEEUIVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Origin of Product |
United States |
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